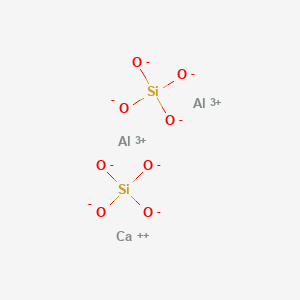
Ac-Trp-Oh
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-L-tryptophan, commonly referred to as Ac-Trp-OH, is a derivative of the amino acid tryptophan. It is characterized by the presence of an acetyl group attached to the nitrogen atom of the tryptophan molecule. This compound is known for its role as a substance P NK1 tachykinin receptor antagonist and is also used as a competitive inhibitor to identify, differentiate, and characterize tryptophanase enzymes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Acetyl-L-tryptophan can be synthesized through the acetylation of tryptophan. The process involves the reaction of tryptophan with acetic anhydride in the presence of a base such as pyridine. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
On an industrial scale, the production of N-Acetyl-L-tryptophan follows similar principles but is optimized for larger quantities. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-L-tryptophan undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetyl-5-hydroxytryptophan.
Reduction: Reduction reactions can convert it back to tryptophan.
Substitution: It can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to replace the acetyl group under acidic or basic conditions.
Major Products
Oxidation: N-Acetyl-5-hydroxytryptophan.
Reduction: Tryptophan.
Substitution: Products depend on the nucleophile used in the reaction.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-L-tryptophan has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Serves as a tool to study enzyme kinetics and protein-ligand interactions.
Industry: Utilized in the production of pharmaceuticals and as a stabilizer in biopharmaceutical formulations.
Wirkmechanismus
N-Acetyl-L-tryptophan exerts its effects primarily through its role as a substance P NK1 tachykinin receptor antagonist. By binding to these receptors, it inhibits the action of substance P, a neuropeptide involved in pain transmission and inflammation. This mechanism is beneficial in reducing brain edema and improving neurological outcomes in conditions such as traumatic brain injury .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Acetyl-DL-tryptophan: A racemic mixture of N-Acetyl-L-tryptophan and its D-isomer.
N-Acetyl-L-tyrosine: Another acetylated amino acid with similar applications in biochemistry and medicine.
N-Acetyl-L-cysteine: Known for its antioxidant properties and use in treating acetaminophen overdose.
Uniqueness
N-Acetyl-L-tryptophan is unique due to its specific interaction with the NK1 tachykinin receptor, which is not observed with other acetylated amino acids. This specificity makes it particularly valuable in neurological research and therapeutic applications .
Eigenschaften
CAS-Nummer |
1218-34-3 |
|---|---|
Molekularformel |
C16H5N5O6 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



